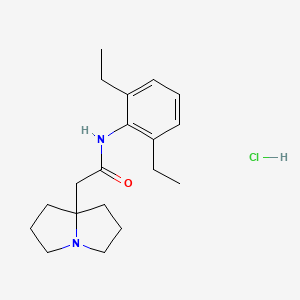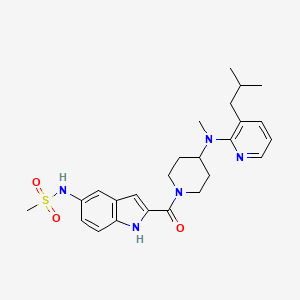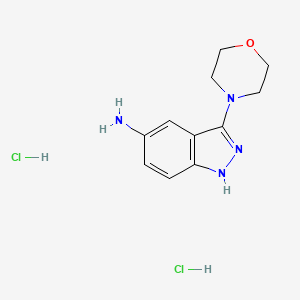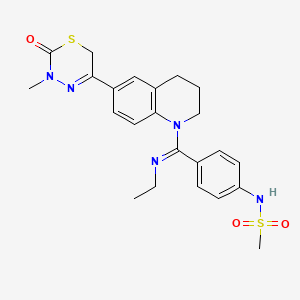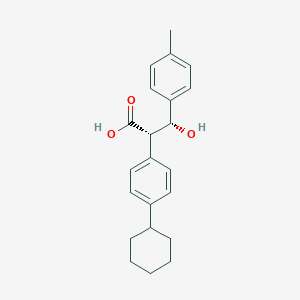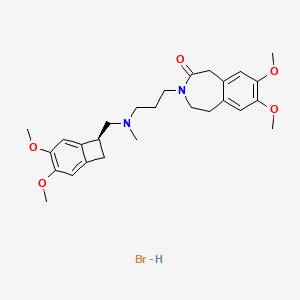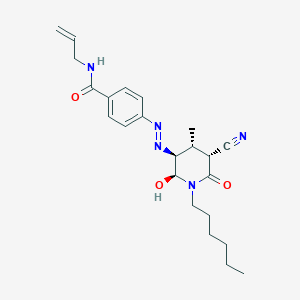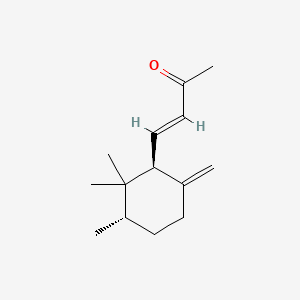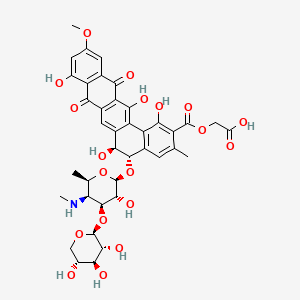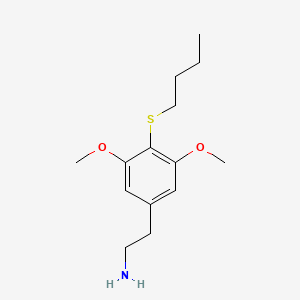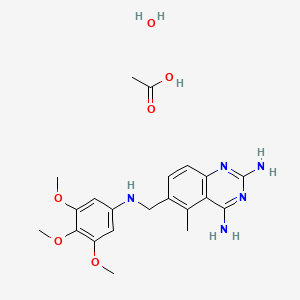
Trimetrexate monoacetate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimetrexate monoacetate monohydrate is a synthetic folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR). This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, including those with acquired immunodeficiency syndrome (AIDS). It has also been investigated for its potential as an antineoplastic agent and for treating various types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimetrexate monoacetate monohydrate is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved by reacting 3,4,5-trimethoxyaniline with appropriate reagents to form the quinazoline ring.
Introduction of the amino group: The quinazoline intermediate is then reacted with formaldehyde and formic acid to introduce the amino group at the 2-position.
Acetylation: The final step involves acetylation to form the monoacetate monohydrate derivative
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trimetrexate monoacetate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities .
Applications De Recherche Scientifique
Trimetrexate monoacetate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying folate antagonists and their interactions with DHFR.
Biology: The compound is used in research to understand the mechanisms of folate metabolism and its inhibition.
Medicine: this compound is investigated for its potential in treating various cancers, including colon cancer and non-small cell lung cancer. .
Industry: The compound is used in the development of new antifolate drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
Trimetrexate monoacetate monohydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. As a result, DNA, RNA, and protein synthesis are disrupted, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it useful in cancer treatment .
Comparaison Avec Des Composés Similaires
Methotrexate: Another folate antagonist used in cancer treatment and autoimmune diseases.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer
Uniqueness: Trimetrexate monoacetate monohydrate is unique due to its non-classical structure and its ability to overcome resistance mechanisms that affect other folate antagonists. It is particularly effective against transport-deficient methotrexate-resistant tumor cells .
Propriétés
Numéro CAS |
117381-09-6 |
|---|---|
Formule moléculaire |
C21H29N5O6 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;hydrate |
InChI |
InChI=1S/C19H23N5O3.C2H4O2.H2O/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4);1H2 |
Clé InChI |
NVDQULLLJIPDRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


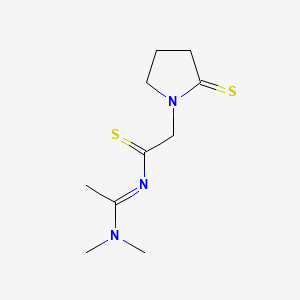
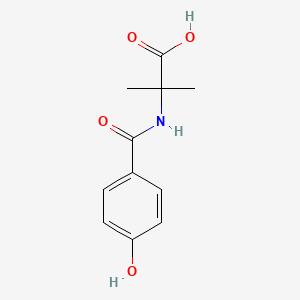
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)

